Ethyl 4-aminopyrimidine-2-carboxylate

Beschreibung

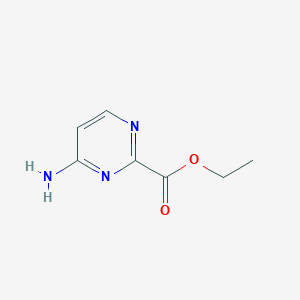

Ethyl 4-aminopyrimidine-2-carboxylate (CAS 71470-41-2) is a pyrimidine derivative characterized by an amino group at the 4-position and an ethoxycarbonyl group at the 2-position of the pyrimidine ring. This compound is industrially significant, with large-scale production capabilities reported by Hunan Chemfish Pharmaceutical Co., Ltd., which utilizes advanced synthesis and quality control infrastructure, including GC, HPLC, and NMR for analysis . Its applications span pharmaceuticals, agrochemicals, and materials science, particularly as a precursor in synthesizing heterocyclic compounds and active pharmaceutical ingredients (APIs) .

Its ethyl ester group contributes to solubility in organic solvents, facilitating its use in microwave-assisted synthesis protocols, as demonstrated in the preparation of quinoline-pyrimidine hybrids .

Eigenschaften

IUPAC Name |

ethyl 4-aminopyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-2-12-7(11)6-9-4-3-5(8)10-6/h3-4H,2H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHDZCFILDSOJRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80516750 | |

| Record name | Ethyl 4-aminopyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80516750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71470-41-2 | |

| Record name | Ethyl 4-amino-2-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71470-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-aminopyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80516750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Direct Esterification and Amination of Pyrimidine-2-carboxylic Acid Derivatives

One classical approach involves the esterification of 4-aminopyrimidine-2-carboxylic acid to form the ethyl ester. This can be achieved by refluxing the acid with ethanol in the presence of acid catalysts such as sulfuric acid or using ethyl chloroformate as an activating agent. The amino group at the 4-position is typically preserved during this process.

- Reaction conditions: Reflux in ethanol with acid catalyst for several hours.

- Yield: Moderate to high, depending on purity and reaction time.

- Notes: Careful control of temperature and reaction time is necessary to avoid hydrolysis or side reactions.

Alkylation of 4-Aminopyrimidine with Ethyl Chloroacetate or Ethyl Bromoacetate

An alternative method involves the alkylation of 4-aminopyrimidine or its derivatives with ethyl haloacetates (ethyl chloroacetate or ethyl bromoacetate) under basic conditions.

- Procedure: 4-Aminopyrimidine is reacted with ethyl bromoacetate in the presence of potassium carbonate and catalytic potassium iodide in refluxing solvents.

- Advantages: This method allows direct introduction of the ethyl carboxylate group at the 2-position.

- Challenges: Requires careful monitoring to avoid over-alkylation or side reactions.

Reduction of Nitro Precursors Followed by Esterification

A widely reported synthetic route involves the initial preparation of ethyl 4-nitropyrimidine-2-carboxylate, followed by selective reduction of the nitro group to the amino group.

- Step 1: Alkylation of 4-nitropyrimidine with ethyl bromoacetate under basic conditions to yield ethyl 4-nitropyrimidine-2-carboxylate.

- Step 2: Reduction of the nitro group using iron powder and ammonium chloride in ethanol/water mixture under reflux conditions.

- Step 3: Purification by filtration, extraction, and crystallization to obtain this compound.

- Advantages: This method is safer and more cost-effective compared to catalytic hydrogenation.

- Yield: High purity crystals obtained with good yields.

- Characterization: Confirmed by NMR spectroscopy and X-ray crystallography.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Yield & Purity | Notes |

|---|---|---|---|---|---|

| Direct Esterification | 4-Aminopyrimidine-2-carboxylic acid | Ethanol, acid catalyst, reflux | Simple, direct | Moderate to high | Requires careful control of conditions |

| Alkylation with Ethyl Bromoacetate | 4-Aminopyrimidine | K2CO3, KI, reflux | Direct introduction of ester group | Moderate | Risk of side reactions |

| Nitro Reduction Route | Ethyl 4-nitropyrimidine-2-carboxylate | Fe powder, NH4Cl, EtOH/H2O, reflux | Safer, cost-effective | High purity, good yield | Avoids catalytic hydrogenation |

| Cyclization from β-dicarbonyls | β-Dicarbonyl compounds, amidines | Heating in ethanol, catalysts | Versatile for complex derivatives | Variable | More complex, less common |

Research Findings and Optimization Notes

- The reduction of nitro precursors using iron powder and ammonium chloride in ethanol/water is preferred for safety and cost reasons over catalytic hydrogenation with Pd/C and hydrogen gas.

- Alkylation reactions benefit from the addition of potassium iodide as a catalyst to improve reaction rates and yields.

- Purification by recrystallization from ethyl acetate or ethanol yields high-purity this compound crystals suitable for further synthetic applications.

- Reaction monitoring by thin-layer chromatography (TLC) and NMR spectroscopy is essential to ensure completion and purity.

- Temperature control during alkylation and reduction steps is critical to avoid decomposition or side reactions.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 4-aminopyrimidine-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The amino group at position 4 can participate in nucleophilic substitution reactions, often with halogenated compounds.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dihydropyrimidine derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems, which are of interest in medicinal chemistry.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halogenated compounds and bases such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products:

Substitution Products: Depending on the substituent introduced, various substituted pyrimidine derivatives can be formed.

Oxidation Products: Oxidized derivatives such as pyrimidine-2,4-diones.

Reduction Products: Reduced derivatives such as dihydropyrimidines.

Wissenschaftliche Forschungsanwendungen

Antiviral and Antimicrobial Activity

Research has indicated that derivatives of pyrimidine compounds, including Ethyl 4-aminopyrimidine-2-carboxylate, exhibit antiviral and antimicrobial properties. Studies suggest that modifications to the pyrimidine ring can enhance activity against specific viral strains and bacterial pathogens. For instance, a study highlighted the structure–activity relationship (SAR) of pyrimidine derivatives, noting that certain substituents significantly increased their potency as inhibitors of viral replication pathways .

Inhibitors of Enzymatic Activity

This compound has been investigated as a potential inhibitor of various enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor for N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which plays a role in lipid metabolism and signaling . The compound's ability to modulate enzyme activity could lead to therapeutic applications in metabolic disorders.

Development of Anticancer Agents

Recent studies have explored the use of pyrimidine derivatives, including this compound, in the development of anticancer agents. The compound's structural features allow for modifications that can enhance selectivity and potency against cancer cell lines. Research into SAR has revealed that specific substitutions can lead to compounds with improved efficacy against various cancer types .

Biochemical Pathway Studies

This compound is utilized in biochemical studies to investigate metabolic pathways involving amino acids and nucleotides. Its role as a substrate or inhibitor allows researchers to elucidate the mechanisms underlying cellular processes, contributing to a better understanding of metabolism and disease states.

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of more complex molecules used in drug discovery and development. Its reactivity allows for the formation of various derivatives that can be screened for biological activity, facilitating the identification of new therapeutic candidates.

Case Studies

Wirkmechanismus

The mechanism of action of ethyl 4-aminopyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and the derivatives formed from this compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Ethyl 4-aminopyrimidine-2-carboxylate belongs to a broader class of pyrimidine carboxylates. Key structural analogs include:

Table 1: Structural Analogs and Key Properties

Key Observations:

- Amino Group Impact: The 4-amino group in this compound enhances hydrogen bonding and nucleophilicity compared to non-amino analogs like Ethyl pyrimidine-2-carboxylate. This makes it more suitable for drug synthesis, where directed functionalization is critical .

- Positional Isomerism: Ethyl 4-aminopyrimidine-5-carboxylate (CAS 65195-35-9) differs in the carboxylate position, leading to altered electronic properties and reactivity patterns .

- Halogen Substitution: Bromine or trifluoromethyl groups (e.g., Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate, CAS 1260585-14-5) increase lipophilicity and metabolic stability, favoring agrochemical applications .

Biologische Aktivität

Ethyl 4-aminopyrimidine-2-carboxylate (EAPC) is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. Its structure allows it to interact with various biological targets, making it a valuable compound for research and therapeutic applications. This article explores the biological activity of EAPC, including its mechanisms of action, potential health benefits, and relevant case studies.

Chemical Structure and Properties

EAPC has the molecular formula and features a pyrimidine ring substituted with an ethyl ester and an amino group. This unique structure contributes to its reactivity and biological properties.

EAPC exhibits its biological effects primarily through enzyme inhibition. It can bind to the active sites of specific enzymes, thereby preventing substrate binding and inhibiting catalytic activity. The compound is particularly noted for its potential as an inhibitor in various biochemical pathways, including those involved in cancer progression and inflammation .

Anticancer Activity

Research indicates that EAPC derivatives demonstrate promising anticancer properties. In a study evaluating novel aminopyrimidine compounds against breast cancer (MDA-MB-231), colorectal adenocarcinoma (HT-29), and renal cancer cells, EAPC derivatives triggered apoptosis and halted cell growth at the G2/M phase of the cell cycle. These compounds also upregulated pro-apoptotic markers like BAX while downregulating anti-apoptotic markers like Bcl-2 .

Table 1: Cytotoxicity of EAPC Derivatives

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 15.2 | Induction of apoptosis |

| HT-29 | 12.5 | Cell cycle arrest at G2/M phase |

| Renal Carcinoma | 18.0 | Upregulation of BAX, downregulation of Bcl-2 |

Anti-inflammatory Properties

EAPC has also been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit nitric oxide production in macrophages, which is crucial in mediating inflammatory responses. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

- Study on Anticancer Activity : A recent investigation into the cytotoxic effects of EAPC derivatives revealed their ability to induce apoptosis in cancer cell lines. The study highlighted the importance of structural modifications on the anticancer efficacy of these compounds, emphasizing the role of specific substituents on the pyrimidine ring .

- Inflammation Model : Another study assessed EAPC's impact on inflammation by measuring nitric oxide levels in LPS-induced RAW 264.7 cells. The results indicated that EAPC significantly reduced NO production, suggesting its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

EAPC's biological activity can be compared with other pyrimidine derivatives to understand its unique properties better.

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| Ethyl 2-aminopyrimidine-4-carboxylate | Antiviral, anticancer | Different substitution pattern |

| Ethyl 4-amino-2-thioxopyrimidine-5-carboxylate | Antimicrobial | Contains a thioxo group |

| 2,4-Diaminopyrimidine | Enzyme inhibition | Known for broad-spectrum activity |

Q & A

Q. How can isotopic labeling (e.g., ¹⁵N) elucidate metabolic pathways of this compound in biological systems?

- Methodology : Synthesize ¹⁵N-labeled analogs via guanidine-¹⁵N precursors. Track metabolites in cell lysates using LC-MS/MS (MRM mode) to identify hydrolysis products (e.g., 4-aminopyrimidine-2-carboxylic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.